An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-4-methylpyridazine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its emerging role in the development of novel therapeutics, particularly in the realm of kinase inhibition.
Core Chemical Identity
1.1. Chemical Structure and IUPAC Name
3-Chloro-4-methylpyridazine hydrochloride is the hydrochloride salt of the parent compound, 3-chloro-4-methylpyridazine. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyridazine ring.
The IUPAC name for the parent compound is 3-chloro-4-methylpyridazine .[1] The hydrochloride salt is named 3-chloro-4-methylpyridazine hydrochloride .

1.2. Physicochemical Properties
A summary of the key physicochemical properties of 3-chloro-4-methylpyridazine is presented in the table below. Data for the hydrochloride salt is limited in publicly available resources.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-methylpyridazine | [1] |
| CAS Number | 68206-04-2 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Physical Form | Liquid | [1] |
| InChI | 1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | [1] |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of 3-chloro-4-methylpyridazine hydrochloride is a multi-step process that begins with the construction of the pyridazinone ring system, followed by chlorination and subsequent salt formation.
2.1. Synthesis of the Precursor: 4-methyl-3(2H)-pyridazinone
A common route to 4-methyl-3(2H)-pyridazinone involves the cyclization of a suitable precursor, such as a γ-keto acid, with hydrazine. A general procedure for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the ring closure of a β-keto acid with hydrazine in refluxing ethanol.[2]
A more specific protocol for the synthesis of 4-methyl-3(2H)-pyridazinone involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 4-methyl-3(2H)-pyridazinone [3]
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Dissolve bromine (27.4 mL, 0.535 mol) in glacial acetic acid (70 mL).
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Slowly add the bromine solution dropwise to a solution of 4-methyl-4,5-dihydropyridazin-3(2H)-one (25.8 g, 0.232 mol) in glacial acetic acid (330 mL), maintaining the reaction temperature at approximately 50 °C.
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After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours.
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Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure to yield 4-methyl-3(2H)-pyridazinone.
2.2. Chlorination to 3-Chloro-4-methylpyridazine
The conversion of the pyridazinone to the desired chloropyridazine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 3-Chloro-4-methylpyridazine [4]
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Dissolve 4-methyl-3(2H)-pyridazinone (12.2 g, 0.112 mol) in phosphorus oxychloride (125 mL).
-
Heat the mixture to reflux (90 °C) for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate to near dryness under reduced pressure.
-
Carefully pour the concentrated residue into an ice/water mixture.
-
Adjust the pH to basic by the slow addition of a 4N NaOH solution.
-
Extract the aqueous layer with diethyl ether, followed by a secondary extraction with dichloromethane (DCM).
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Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methylpyridazine.
2.3. Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-chloro-4-methylpyridazine, with a solution of hydrogen chloride in an organic solvent.
Experimental Protocol: Preparation of 3-Chloro-4-methylpyridazine Hydrochloride [5]
-
Dissolve 3-chloro-4-methylpyridazine in a suitable anhydrous organic solvent (e.g., diethyl ether or dioxane).
-
To this solution, add a solution of 4 M HCl in dioxane dropwise with stirring.
-
Continue the addition until precipitation of the hydrochloride salt is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-chloro-4-methylpyridazine hydrochloride as a solid.
Reactivity and Chemical Behavior
The reactivity of 3-chloro-4-methylpyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the labile chloro substituent.
3.1. Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the two adjacent nitrogen atoms activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a versatile intermediate for the synthesis of more complex molecules. Common nucleophiles used in these reactions include amines, alcohols, and thiols.
Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 3-Chloro-4-methylpyridazine serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.
4.1. Kinase Inhibitors
A significant application of chloropyridazine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
For instance, pyridazine-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[6] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 3-chloro-4-methylpyridazine moiety can be elaborated through nucleophilic substitution to introduce various side chains that can interact with specific residues in the kinase active site, thereby leading to potent and selective inhibition.
Safety and Handling
As with all chemical reagents, 3-Chloro-4-methylpyridazine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-4-methylpyridazine hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established methods, and its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the straightforward generation of diverse compound libraries. The demonstrated potential of the pyridazine core in kinase inhibition highlights the importance of this scaffold in the development of novel therapeutics for a range of diseases. Further exploration of the chemical space around this molecule is likely to yield new and potent drug candidates.
References
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Ghavimi, B., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1275. Retrieved from [Link]
- Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ScienceDirect. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. 4-METHYL-3(2H)-PYRIDAZINONE | 33471-40-8 [chemicalbook.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
